molecular formula C4HBr2IN2 B11828938 2,5-Dibromo-3-iodopyrazine

2,5-Dibromo-3-iodopyrazine

Cat. No.: B11828938
M. Wt: 363.78 g/mol
InChI Key: WXXJEQMIQQDYLU-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-iodopyrazine is an organic compound with the molecular formula C4HBr2IN2. It is a halogenated pyrazine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-iodopyrazine can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 3-iodopyrazine using bromine or a brominating agent under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar methods as in laboratory synthesis. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-iodopyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-3-iodopyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromo-3-iodopyrazine in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or facilitating cross-coupling reactions. The presence of electron-withdrawing halogens on the pyrazine ring enhances its reactivity towards various reagents .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-methylpyrazine
  • 2,5-Dibromo-3-chloropyrazine
  • 2,5-Dibromo-3-fluoropyrazine

Uniqueness

2,5-Dibromo-3-iodopyrazine is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated pyrazines. The combination of these halogens allows for selective functionalization and diverse synthetic applications .

Properties

Molecular Formula

C4HBr2IN2

Molecular Weight

363.78 g/mol

IUPAC Name

2,5-dibromo-3-iodopyrazine

InChI

InChI=1S/C4HBr2IN2/c5-2-1-8-3(6)4(7)9-2/h1H

InChI Key

WXXJEQMIQQDYLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)I)Br

Origin of Product

United States

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